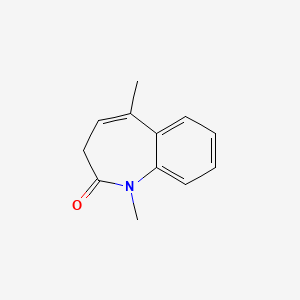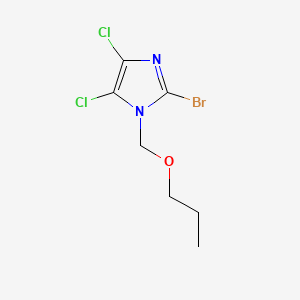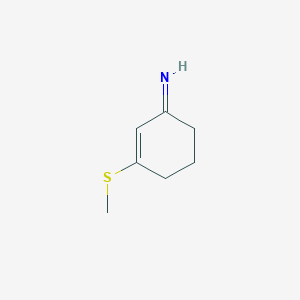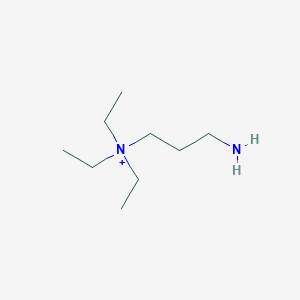
1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one is a heterocyclic compound belonging to the benzazepine family. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a seven-membered azepine ring fused to a benzene ring, with two methyl groups attached at the 1 and 5 positions and a ketone group at the 2 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors to form the azepine ring. For example, the conversion of ketoxime to 5-methyl-4,5-dihydro-1H-1-benzazepin-2(3H)-one can be catalyzed by propylphosphonic anhydride, resulting in high yields . Other methods include cyclization to form C–N or C–C bonds, the Beckmann rearrangement, and heterocyclic ring expansion .
Industrial Production Methods: Industrial production methods for benzazepines, including this compound, often involve optimizing reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can react with phosphoryl chloride under reflux to produce different products depending on the substituents present .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include phosphoryl chloride, propylphosphonic anhydride, and other catalysts that facilitate cyclization and rearrangement reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, treatment with phosphoryl chloride can yield products such as 2,12-dimethoxy-5,9-dimethyl-7H-1benzazepino-[1′,2′:1,2]pyrrolo[5,4-b]quinoline .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. Benzazepines are known to interact with various receptors and enzymes, leading to their diverse biological effects. For example, some benzazepines act as inhibitors of squalene synthase, which plays a role in cholesterol biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one include other benzazepines such as 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and 5-methyl-4,5-dihydro-1H-1-benzazepin-2(3H)-one . These compounds share structural similarities and often exhibit similar biological activities.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of methyl groups at the 1 and 5 positions and a ketone group at the 2 position can influence its reactivity and interactions with molecular targets, making it distinct from other benzazepines.
Propiedades
Número CAS |
106203-93-4 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1,5-dimethyl-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C12H13NO/c1-9-7-8-12(14)13(2)11-6-4-3-5-10(9)11/h3-7H,8H2,1-2H3 |
Clave InChI |
DYUCCNZUQDJYLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(=O)N(C2=CC=CC=C12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)

![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)

![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)





